4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one
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Overview
Description
4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one is a complex organic compound characterized by its unique structure, which includes a difluorophenyl group, a pyridinyl group, and a piperazinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one typically involves multiple steps, starting with the preparation of the difluorophenyl and pyridinyl precursors. These precursors are then reacted under specific conditions to form the final compound. Common reaction conditions include the use of strong bases or acids, high temperatures, and inert atmospheres to ensure the purity and yield of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one is studied for its potential biological activity. It may serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential use in treating various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industry, this compound is used in the production of advanced materials and chemicals. Its unique properties make it suitable for applications in various industrial processes.
Mechanism of Action
The mechanism by which 4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-(2,4-Difluorophenyl)pyridine
2,4-Difluorophenol
2-(2,4-Difluorophenyl)acetic acid
Uniqueness: 4-(2-(2,4-Difluorophenyl)acetyl)-1-(pyridin-2-yl)piperazin-2-one stands out due to its complex structure and the presence of multiple functional groups
Properties
IUPAC Name |
4-[2-(2,4-difluorophenyl)acetyl]-1-pyridin-2-ylpiperazin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N3O2/c18-13-5-4-12(14(19)10-13)9-16(23)21-7-8-22(17(24)11-21)15-3-1-2-6-20-15/h1-6,10H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PETACFJEKCZPHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CC2=C(C=C(C=C2)F)F)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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